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Defensin

Cat. No.: B1577280
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Description

Defensins are a major family of cationic host defense peptides (2–5 kDa) that serve as a crucial component of the innate immune system in mammals, plants, and insects . These peptides are characterized by a conserved β-sheet core structure stabilized by three intramolecular disulfide bonds, which provide stability under extreme conditions . In humans, defensins are categorized into α- and β-subtypes, differing in their disulfide bridge connectivity and expression patterns: α-defensins are primarily found in neutrophils (HNPs 1-4) and Paneth cells of the intestine (HD5, HD6), while β-defensins (HBDs 1-4) are expressed in various epithelial surfaces . The primary research value of defensins lies in their broad-spectrum, direct antimicrobial activities and their multifaceted role as immunomodulators. They exhibit potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus and E. coli ), fungi (e.g., Candida species), and both enveloped and non-enveloped viruses . Their mechanism of action is complex and multifaceted. Against bacteria, they primarily disrupt the cytoplasmic membrane, leading to cell lysis . Antiviral activity is achieved through various strategies, including direct viral inactivation, blocking viral entry by binding to host cell receptors (e.g., CD4 and CXCR4 for HIV), and inhibition of intracellular viral replication . Beyond direct microbial killing, defensins act as critical signaling molecules that bridge innate and adaptive immunity. They function as chemotactic factors, attracting immune cells like dendritic cells and T-cells, and can influence cytokine production . Given these properties, defensins are indispensable research tools in immunology, microbiology, and oncology. Key research applications include: 1) Infectious Disease Research: Studying host-pathogen interactions and developing novel anti-infective therapies, particularly against challenging viruses like HIV and Influenza A . 2) Cancer Research: Investigating their dual role in tumorigenesis, where they can exhibit both tumor-suppressive and tumor-promoting activities, influencing processes such as apoptosis, angiogenesis, and immune cell recruitment . 3) Mucosal Immunity & Microbiome Studies: Exploring their function in maintaining gut barrier integrity and shaping the composition of the commensal microbiota . 4) Therapeutic Development: Serving as lead compounds for developing new antimicrobial coatings for medical devices and exploring their potential in wound healing and vaccine adjuvants . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

ATCDLLSAFGVGHAACAAHCIGHGYRGGYCNSKAVCTCRR

Origin of Product

United States

Classification and Structural Biology of Defensin Families

Conserved Structural Motifs and Disulfide Bond Topology

Distinct Disulfide Connectivity Patterns in Defensin (B1577277) Classes

Alpha-defensins, found in humans, monkeys, and some rodents, typically contain six conserved cysteine residues that form three disulfide bonds with a connectivity pattern of Cys1–Cys6, Cys2–Cys4, and Cys3–Cys5. wikipedia.orgbachem.comnih.gov These peptides are generally 29-35 amino acids long. bachem.com

Beta-defensins, widely distributed in mammals and birds, also possess six conserved cysteines forming three disulfide bonds. acs.orgebi.ac.ukmdpi.com However, their disulfide connectivity pattern is distinct from alpha-defensins, typically arranged as Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6. bachem.comnih.govacs.org Beta-defensins are generally slightly larger than alpha-defensins, with approximately 45 amino acid residues. bachem.com

Theta-defensins represent a unique class, found in some non-human primates like the rhesus macaque. frontiersin.orgbachem.comwikipedia.org These are cyclic peptides, typically 18 amino acids long, formed by the head-to-tail ligation of two nonapeptide precursors. bachem.comwikipedia.orggoogle.com They are stabilized by three parallel disulfide bonds with a connectivity pattern of Cys1–Cys6, Cys2–Cys5, and Cys3–Cys4, forming a characteristic cyclic cystine ladder structure. bachem.comgoogle.comnih.goviiarjournals.org Although human genomes contain sequences homologous to theta-defensins (retrocyclins), a premature stop codon prevents their translation into functional peptides. frontiersin.orgfrontiersin.org

Beyond these mammalian classes, defensins in invertebrates, plants, and fungi exhibit different disulfide bonding patterns and structural features, often classified under the cis-defensin superfamily, distinct from the trans-defensins found in vertebrates. oup.comwikipedia.orgnih.gov For instance, most plant defensins have eight conserved cysteine residues forming four disulfide bonds with a pattern of Cys1-Cys8, Cys2-Cys5, Cys3-Cys6, and Cys4-Cys7. nih.gov Insect defensins typically contain six conserved cysteines with a unique arrangement of three disulfide bonds. frontiersin.org

Sequence Variability in this compound Families

Despite the conserved cysteine framework and characteristic disulfide patterns within each family, this compound sequences exhibit considerable variability, particularly in the loops between the cysteine residues. frontiersin.orgoup.com This sequence diversity contributes to the broad spectrum of activities observed among different defensins. wikipedia.orgnih.gov

In alpha-defensins, while the six cysteines and certain residues involved in salt bridges (like the salt bridge between Arg9 and Glu17 in mouse cryptdin-14) are conserved, the inter-cysteine loop regions show variability. oup.comuq.edu.aunih.gov This variability can influence their target specificity and activity. oup.com

Beta-defensins also display high amino acid sequence divergence, with only the cysteine residues and a core glycine (B1666218) and aspartic acid being well-conserved in mammals. frontiersin.org Gene duplication and subsequent sequence diversification have led to a large repertoire of beta-defensins in many species. mdpi.comphysiology.org This diversification is thought to be driven by selective pressures from diverse pathogens. physiology.org

Theta-defensins, despite their short length and cyclic structure, also show sequence variations among the isoforms found in different non-human primate species. wikipedia.org

The sequence variability, particularly in the loops and non-cysteine residues, contributes to the functional diversity of defensins, allowing them to interact with a wide range of microbial targets and modulate various aspects of the immune response. wikipedia.orgnih.gov

Structure-Function Relationships in this compound Activity

The biological activities of defensins are intimately linked to their three-dimensional structure, which is primarily determined by the network of disulfide bonds and the distribution of amino acid residues. nih.govresearchgate.net

Influence of Amphiphilicity and Charge Distribution on Function

A key structural feature contributing to this compound function is their amphiphilicity, meaning they possess both hydrophobic and hydrophilic regions. wikipedia.orgacs.orgebi.ac.uknih.gov Coupled with their typically cationic nature (due to a high content of basic amino acids like arginine and lysine), this amphiphilic character is crucial for their interaction with negatively charged microbial membranes. wikipedia.orgacs.orgebi.ac.uknih.govexplorationpub.comoup.com

The electrostatic attraction between the positively charged this compound molecules and the anionic components of microbial membranes (such as lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids) is often the initial step in their antimicrobial mechanism. ebi.ac.ukoup.com The amphiphilic structure then facilitates the insertion of the peptide into the lipid bilayer. wikipedia.orgebi.ac.uk

The specific distribution of cationic and hydrophobic residues on the this compound surface significantly influences their activity. acs.orgnih.gov For example, the arrangement of these regions allows defensins to insert into membranes, with hydrophobic regions interacting with the lipid interior and charged regions interacting with the polar head groups. wikipedia.orgebi.ac.uk This interaction can lead to membrane disruption through various mechanisms, including pore formation or a "carpet-like" mode of binding and coverage. wikipedia.orgebi.ac.uk

Role of Conserved Amino Acid Residues and Disulfide Bonds in Activity

Conserved amino acid residues, particularly the cysteine residues forming disulfide bonds, play a critical role in maintaining the structural integrity and stability of defensins. wikipedia.orgnih.govexplorationpub.com These disulfide bonds cross-brace the β-sheet structure, providing resistance to proteolytic degradation and thermal denaturation. frontiersin.orguq.edu.auresearchgate.net

While the disulfide bonds are essential for stabilizing the folded structure, their direct contribution to antimicrobial activity can vary depending on the specific this compound. For some defensins, the tertiary structure maintained by disulfide bonds is necessary for full antimicrobial activity and stability against proteases. researchgate.net However, studies on certain defensins, such as human beta-defensin 3 (hBD-3) and human neutrophil peptide 1 (HNP-1), suggest that their bactericidal activity might not be entirely dependent on disulfide linkages or a rigid structure, although these bonds are crucial for other functions like chemotaxis. acs.orgexplorationpub.comnih.gov

Beyond cysteines, other conserved residues can be important for specific functions. For instance, a conserved glycine residue in the β-bulge region of mouse alpha-defensins (cryptdins) is crucial for proper folding and stability. uq.edu.aunih.gov Charged residues, particularly arginines and lysines, are often conserved in regions that interact with negatively charged microbial membranes or host cell receptors. nih.govexplorationpub.com The precise positioning of these charged residues within the amphiphilic structure is critical for efficient membrane interaction and subsequent antimicrobial effects. acs.orgnih.gov

Molecular Mechanisms of Defensin Function

Antimicrobial Action Mechanisms of Defensins

The primary mode of antimicrobial action for many defensins involves the disruption and permeabilization of microbial membranes. This interaction is often initiated by electrostatic attraction between the positively charged defensins and the negatively charged microbial membrane surface. tandfonline.comfrontiersin.orgoup.commdpi.com Upon reaching a threshold concentration on the membrane surface, defensins can induce membrane permeabilization through several proposed models. frontiersin.orgasm.org

Membrane Interaction and Permeabilization Models

Several models have been proposed to explain how defensins and other antimicrobial peptides permeabilize cell membranes. These models describe different ways peptides can interact with and disrupt the lipid bilayer. frontiersin.orgasm.orgmdpi.comelifesciences.org

In the barrel-stave pore model, defensin (B1577277) peptides are thought to insert into the lipid bilayer and aggregate to form transmembrane channels. asm.orgmdpi.comresearchgate.net In this model, the hydrophobic regions of the peptides face outwards, interacting with the lipid tails, while the hydrophilic regions line the interior of the pore, creating a water-filled channel. researchgate.netmdpi.com This arrangement is likened to the staves of a barrel forming the walls of the pore. researchgate.net The formation of these pores leads to the disruption of ion and proton gradients across the membrane, ultimately causing cell death. frontiersin.orgasm.org While this model is well-described for some antimicrobial peptides, direct evidence for defensins forming stable barrel-stave pores in biological membranes is less common compared to other models. acs.orgrice.edu However, studies on human alpha-defensin HNP-1 in model membranes suggest a dimer pore topology consistent with a barrel-stave-like mechanism, where the polar top of the dimer lines an aqueous pore. acs.org

The toroidal pore model, also known as the "wormhole" model, is another proposed mechanism for this compound-induced membrane permeabilization. frontiersin.orgasm.orgmdpi.commdpi.com In this model, the peptides insert into the membrane and induce a localized curvature of the lipid bilayer. frontiersin.orgmdpi.com The pores formed are lined by both the this compound peptides and the headgroups of the membrane lipids, creating a "donut-like" structure. frontiersin.orgasm.orgmdpi.com Unlike the barrel-stave model, the hydrophobic and hydrophilic arrangement of the lipid bilayer is disrupted in toroidal pores. mdpi.com This model suggests that the peptides cause the lipid monolayers to bend continuously through the pore. elifesciences.org Toroidal pores can have varying lifetimes, and longer-lived pores can lead to dissipation of essential gradients, similar to the barrel-stave model. frontiersin.org Molecular dynamics simulations of human alpha-defensin 5 (HD5) interacting with a model gram-negative bacterial membrane support the toroidal pore formation mechanism, suggesting that HD5 induces the formation of water-filled channels and alters membrane thickness. plos.org

The carpet model proposes a non-pore-forming mechanism of membrane disruption. frontiersin.orgasm.orgmdpi.com In this model, defensins initially bind electrostatically to the surface of the negatively charged microbial membrane, accumulating in a "carpet-like" layer. mdpi.commdpi.com Once a critical concentration is reached, the accumulation of peptides on the surface leads to membrane destabilization and disruption through a detergent-like effect, potentially causing the formation of micelles or fragmentation of the membrane. mdpi.comelifesciences.orgmdpi.com The peptides are thought to align parallel to the membrane surface, with their hydrophobic residues oriented towards the lipid core without necessarily inserting deeply into the bilayer. mdpi.com This model is supported by observations that some defensins are active at micromolar concentrations, which would be a requirement for covering the membrane surface in a carpet-like manner. mdpi.com Studies on plant defensins like PsDef1 suggest they induce changes in lipid distribution and membrane deformation consistent with the carpet model. mdpi.com

Beyond the general models of membrane permeabilization, research indicates that some defensins exhibit specificity in binding to certain membrane lipids, which can be crucial for their activity. frontiersin.orgtandfonline.compnas.orgrcsb.orgsemanticscholar.org Negatively charged phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) are abundant in bacterial membranes and contribute to the initial electrostatic attraction with cationic defensins. tandfonline.comfrontiersin.orgoup.com

More specific interactions have been observed with phosphoinositides (PIPs), a class of phospholipids found in eukaryotic membranes. nih.govpnas.orgsemanticscholar.orgresearchgate.net For example, the plant this compound NaD1 has been shown to bind specifically to phosphatidylinositol 4,5-bisphosphate (PIP2), leading to the formation of oligomeric complexes and subsequent membrane permeabilization in fungal and tumor cells. nih.govpnas.orgrcsb.orgresearchgate.netelifesciences.org This interaction with PIP2 appears to be critical for NaD1-mediated cell lysis. pnas.orgrcsb.org Similarly, the tomato this compound TPP3 also exhibits a specific binding profile for PIP2, and this interaction is essential for its cytolytic activity. rcsb.orgresearchgate.net Studies on human beta-defensin 3 (hBD-3) also indicate interaction with PIP2-containing membranes. nih.gov

Other specific lipid interactions include the binding of the radish this compound RsAFP2 to fungal glucosylceramides (GlcCer) and the plant this compound HsAFP1 to phosphatidic acid (PA). frontiersin.orgnih.govfrontiersin.org These specific lipid binding events can trigger this compound oligomerization and membrane permeabilization, highlighting the diverse strategies employed by defensins to target and disrupt microbial membranes. pnas.orgrcsb.orgsemanticscholar.org

Carpet Model

Intracellular Target Modulation by Defensins

While membrane disruption is a prominent mechanism, some defensins can also translocate across the cell membrane and interact with intracellular targets to exert their antimicrobial effects. tandfonline.comresearchgate.netnih.gov This can involve modulating various intracellular processes essential for microbial survival.

One notable intracellular target is Lipid II, a crucial precursor molecule in bacterial peptidoglycan biosynthesis, particularly in Gram-positive bacteria. ifremer.frfrontiersin.orgnih.gov Several antibacterial defensins, including those from invertebrates and fungi, have been shown to bind with high affinity to Lipid II, forming a stoichiometric complex. ifremer.frnih.gov This binding sequesters Lipid II, inhibiting its incorporation into the growing cell wall and thus blocking peptidoglycan synthesis. ifremer.frnih.gov This mechanism is consistent with the preferential activity of some defensins against Gram-positive bacteria, where the peptidoglycan layer is more accessible. ifremer.fr Human neutrophil peptide 1 (HNP1) has also been reported to initially interact with Lipid II at lower concentrations before engaging with the bacterial membrane at higher concentrations. frontiersin.org

Beyond cell wall synthesis, defensins may also influence other intracellular processes. Some studies suggest that defensins can inhibit DNA and RNA synthesis, as well as protein synthesis, by interacting with these molecules or the cellular machinery involved. tandfonline.comresearchgate.nettcdb.org Additionally, defensins have been proposed to block chaperone proteins necessary for proper protein folding. tandfonline.com The plant this compound NaD1, for instance, is internalized by fungal cells and induces the hyperproduction of reactive oxygen species (ROS), leading to oxidative damage and cell death. elifesciences.orgasm.org

Inhibition of Macromolecular Synthesis (Protein, DNA, RNA)

Several defensins have demonstrated the ability to inhibit the synthesis of essential macromolecules such as proteins, DNA, and RNA in target microorganisms. This interference with central dogma processes can lead to the cessation of microbial growth and ultimately cell death. For instance, human neutrophil peptide 1 (HNP-1), an alpha-defensin, has been shown to inhibit nucleic acid and protein synthesis in E. coli. frontiersin.org Similarly, studies on DEFB118, a human beta-defensin, indicated that higher concentrations could significantly decrease RNA synthesis, followed by DNA and protein synthesis in E. coli. oup.com This suggests a potential cascade of events where interference with RNA synthesis precedes the inhibition of DNA and protein synthesis.

Data on the inhibitory effects of DEFB118 on macromolecular synthesis in E. coli at different concentrations and incubation times highlight this mechanism:

DEFB118 Concentration (µg/ml)Macromolecule Synthesis InhibitedTime to Significant Decrease
2Little effect> 40 min
4ProteinAfter 40 min
10RNA, DNA, ProteinRNA: within 10 min; DNA: within 20 min; Protein: after 40 min
25RNA, DNA, ProteinRNA: within 10 min; DNA: within 20 min; Protein: after 40 min
Ciprofloxacin (1 µg/ml)DNAAfter 60 min
Rifampicin (2 µg/ml)RNAAfter 60 min
Tetracycline (2 µg/ml)ProteinAfter 60 min

This data suggests a concentration-dependent effect of DEFB118 on macromolecular synthesis, with RNA synthesis appearing to be the most sensitive to inhibition at higher concentrations.

Enzyme Activity Modulation

Defensins can also exert their effects by modulating the activity of microbial enzymes. This can involve inhibiting enzymes crucial for microbial survival or function. For example, human alpha-defensin-1 has been shown to inhibit the enzyme activity of the Bacillus anthracis lethal toxin, a metalloprotease. mdpi.comoup.com It also inhibited the activity of diphtheria toxin and Pseudomonas exotoxin ETA, both of which are ADP-ribosyltransferases. mdpi.com This suggests that modulation of enzyme activity is a mechanism employed by defensins to neutralize bacterial toxins. The inhibition of ADP-ribosyltransferase activity by alpha-defensin-1 and -5 might be a common mechanism for this group of toxins due to the structural conservation of the active site, particularly the NAD+ binding pocket. mdpi.com Plant defensins have also been reported to inhibit enzyme activity, including trypsin and alpha-amylase, which can interfere with insect digestion. mdpi.comlatrobe.edu.au

Ion Channel Function Disruption

Disruption of ion channel function is another mechanism utilized by some defensins. This can lead to the dissipation of ion gradients across microbial membranes, disrupting essential cellular processes and energy production. Some plant defensins have been shown to inhibit sodium (Na+), calcium (Ca2+), and potassium (K+) ion channels. mdpi.comlatrobe.edu.au For instance, MsDef1, an antifungal plant this compound, is suggested to block the mammalian L-type Ca2+ channel (Cav1.2). mdpi.comlatrobe.edu.au While its activity on fungal calcium channels has not been directly demonstrated, it is predicted to interfere with Ca2+ homeostasis in fungal cells, leading to growth arrest. latrobe.edu.au Certain plant defensins can also inhibit mammalian voltage-gated potassium channels (Kv) by physically blocking the channels. latrobe.edu.au The structural similarity between plant defensins and channel-blocking scorpion toxins, which also disrupt ion channels, supports this mechanism. wikipedia.orgnih.govlatrobe.edu.au Human defensins have also been implicated in affecting ion flux; in yeast, human alpha- and beta-defensins caused partial K+ efflux mediated via Tok1p K+-channels. mdpi.comnih.govresearchgate.netnliwod.org

Mitochondrial Pathway Interference (e.g., Reactive Oxygen Species Formation, ATP/NADH Efflux)

Defensins can interfere with mitochondrial pathways in target cells, leading to cellular dysfunction and death. This interference can involve the induction of reactive oxygen species (ROS) formation and the disruption of mitochondrial membrane integrity, resulting in the efflux of ATP and NADH. mdpi.comrsc.orgresearchgate.net ROS production, often a byproduct of mitochondrial respiration, can lead to oxidative stress and damage to cellular components like DNA, proteins, and lipids. rsc.orgresearchgate.netmdpi.com While membrane permeabilization by defensins is sometimes considered a secondary effect, ROS production and oxidative stress are reported to play a role in this compound-mediated cell death for many plant defensins. mdpi.com The disruption of mitochondrial membrane potential and subsequent efflux of ATP and NADH can cripple the cell's energy production machinery. rsc.orgresearchgate.net

Plasma Membrane H+-ATPase Inhibition and Cytosolic Acidification

A recently identified mechanism for human defensins at physiological non-permeabilizing concentrations involves the inhibition of plasma membrane H+-ATPases. mdpi.comnih.govresearchgate.netnliwod.orgresearchgate.net This inhibition leads to a loss of proton-motive force and subsequent cytosolic acidification, which is responsible for the microbicidal activity. mdpi.comnih.govresearchgate.netnliwod.orgresearchgate.net This mechanism has been observed for human alpha- and beta-defensins like HNP-1 and hBD-2 against bacteria such as L. lactis and fungi like C. albicans. mdpi.com The inhibition of the H+-ATPase Pma1p in C. albicans by human defensins resulted in increased intracellular ATP levels and plasma membrane depolarization, consistent with the effects observed with known Pma1p inhibitors. mdpi.com

Data illustrating the effect of human defensins on C. albicans provides insight into this mechanism:

TreatmentEffect on Pma1p H+-ATPaseEffect on Intracellular ATPEffect on Plasma Membrane Potential
HNP-1 (NPIC)Inhibition of external acidificationIncrementDepolarization
hBD-2 (NPIC)Inhibition of external acidificationIncrementDepolarization
Human lactoferrin (positive control)Inhibition of H+ extrusionSimilar incrementSimilar depolarization
BM2 peptide (positive control)Inhibition of H+ extrusionSimilar incrementSimilar depolarization

Cell Wall Synthesis Inhibition by Defensins

Inhibition of cell wall synthesis is another mechanism employed by defensins, particularly against bacteria. The bacterial cell wall is essential for maintaining cell integrity, and interfering with its synthesis can lead to cell lysis. frontiersin.org Some defensins target the lipid II molecule, a crucial precursor in peptidoglycan biosynthesis, the main component of the bacterial cell wall. frontiersin.orgnih.govresearchgate.netacs.org By binding to lipid II, defensins can trap this precursor, thereby inhibiting the subsequent steps of cell wall assembly. nih.govresearchgate.net This mechanism has been demonstrated for invertebrate defensins, such as oyster defensins (Cg-Defh1, Cg-Defh2, and Cg-Defm), which bind to lipid II and inhibit peptidoglycan biosynthesis in Staphylococcus aureus. nih.gov Fungal defensins like plectasin (B1576825) and human defensins including HNP1 and hBD3 have also been reported to bind lipid II to varying degrees, contributing to their antibacterial activity. frontiersin.orgresearchgate.netacs.org

Toxin Neutralization Strategies of Defensins

Beyond their direct antimicrobial effects, defensins can also neutralize bacterial toxins, thereby mitigating their harmful effects on host cells. This neutralization can occur through various strategies, including direct binding and aggregation of toxins, or inhibition of toxin enzymatic activity. nih.govmdpi.comoup.commdpi.comfrontiersin.org Human alpha-defensin-6 has been shown to neutralize Clostridioides difficile toxins TcdA and TcdB by directly binding to them, leading to the rapid formation of toxin/defensin complexes that likely entrap the toxins and prevent their cytotoxic activity. mdpi.com Similarly, human alpha-defensin-1 and alpha-defensin-5 inhibit C. difficile toxins TcdA, TcdB, and CDT. For TcdA and TcdB, the mechanism involves aggregation of the toxins by the defensins. mdpi.comfrontiersin.org For CDT, defensins impair pore formation by the B-component of the toxin. mdpi.com As mentioned earlier, human alpha-defensin-1 can also inhibit the enzymatic activity of toxins like the Bacillus anthracis lethal toxin and diphtheria toxin. mdpi.comoup.com

Metal Sequestration and Nutrient Limitation by Defensins

While the primary antimicrobial mechanism of defensins involves disrupting microbial membranes, some evidence suggests that defensins may also contribute to host defense by sequestering essential metal ions, thereby limiting microbial growth. This mechanism, often referred to as "nutritional immunity," involves the host making essential nutrients, such as metal ions, unavailable to invading pathogens. While direct evidence specifically detailing metal sequestration by defensins is less extensively documented compared to their membrane-disrupting activities or immunomodulatory roles in the provided search results, the broader concept of antimicrobial peptides contributing to nutrient limitation is recognized as a host defense strategy.

Immunomodulatory Roles and Mechanisms of Defensins

Defensins play significant roles in modulating both innate and adaptive immune responses through diverse mechanisms, including influencing leukocyte behavior, modulating cytokine and chemokine production, interacting with Toll-Like Receptors, and bridging the two arms of the immune system.

Leukocyte Chemotaxis and Recruitment (e.g., Dendritic Cells, T-Cells, Monocytes, Neutrophils, Mast Cells)

Defensins act as chemoattractants for various immune cells, directing their migration to sites of infection or inflammation. This chemotactic activity is crucial for initiating and coordinating effective immune responses.

Dendritic Cells (DCs): Human β-defensins (hBDs), particularly hBD1 and hBD2, have been shown to chemoattract immature dendritic cells and memory T-cells via the chemokine receptor CCR6. oup.commdpi.combowdish.cafrontiersin.org Murine β-defensin 2 (mDF2β) also acts as a chemoattractant for immature dendritic cells. researchgate.net

T-Cells: Alpha-defensins enhance the migration of T-cells. mdpi.com Human neutrophil peptides (HNPs), a type of alpha-defensin, induce chemotaxis of T cells in vitro. bowdish.ca Beta-defensins, such as hBD1 and hBD2, are chemotactic for memory T-cells through CCR6. oup.combowdish.cafrontiersin.org

Monocytes: HNP1-3 and hBD-1 exhibit chemotactic functions for monocytes. mdpi.com HNP1 is a more potent chemoattractant for monocytes than HNP2. bowdish.ca hBD3 also chemoattracts monocytes. nih.gov

Neutrophils: hBD-2 is a chemotactic peptide for human neutrophils stimulated with TNF-α, a response mediated through CCR6. mdpi.combowdish.ca LL-37, another cationic antimicrobial peptide often discussed alongside defensins, is chemotactic for human neutrophils. bowdish.canih.gov

Mast Cells: HBD-2 acts as a chemotaxin for human mast cells. mdpi.com Human neutrophil defensins induce histamine (B1213489) secretion from mast cells. nih.gov hBD2 and hBD3 induce Ca2+ mobilization and degranulation in mast cells, mediated by the Mas-related gene X2 (MrgX2) receptor. scienceopen.com

The chemotactic effects of defensins can be cell-type dependent and may involve Gαi protein-coupled receptors and MAPK signaling pathways. scienceopen.com

A summary of this compound chemotactic properties is presented in the table below:

Peptide TypeLeukocyte(s) AttractedChemotaxis Receptor(s) Reported
Alpha-DefensinsMonocytes, T cells, Dendritic cellsUnknown
hBD1Dendritic cells, Memory T-cellsCCR6
hBD2T cells, Dendritic cells, Neutrophils, Mast cellsCCR6
hBD3Monocytes, Dendritic cellsCCR6
hBD4MonocytesUnknown

Cytokine and Chemokine Induction and Modulation

Defensins influence immune responses by modulating the production of cytokines and chemokines, key signaling molecules that regulate inflammation and immune cell activity.

Induction: Defensins can induce the production of various cytokines and chemokines. For example, human keratinocytes exposed to hBD-2, -3, or -4 show increased gene expression and protein production of IL-6, IL-10, IP-10, CCL2, CCL20, and RANTES. frontiersin.org HNPs have been demonstrated to induce IL-8 from lung epithelial cells. bowdish.ca hBD3 induces the expression of IL-1α, IL-6, IL-8, CCL18, and TNFα by monocyte-derived macrophages. nih.gov

Modulation: Defensins can also suppress cytokine production. Alpha-defensins released from necrotic neutrophils are able to repress the secretion of various cytokines from macrophages, exhibiting anti-inflammatory effects. mdpi.com Both HNP1 and HD5 block ATP-induced IL-1β release from LPS-activated monocytes. scienceopen.com Co-treatment with hBD2 at different concentrations mitigated the release of TNF-α and IL-1β by LPS-stimulated PBMCs. mdpi.com

The effects of defensins on cytokine and chemokine profiles can be complex and context-dependent, influencing both pro- and anti-inflammatory responses.

Toll-Like Receptor (TLR) Signaling Pathway Interactions

Defensins interact with Toll-Like Receptors (TLRs), a class of pattern recognition receptors that play a critical role in the innate immune system's recognition of pathogens.

Activation: Human β-defensin-3 (hBD-3) can activate monocytes and myeloid dendritic cells in a TLR-dependent manner, specifically through interaction with TLRs 1 and 2. nih.govpnas.orgpnas.org This interaction leads to signaling requiring MyD88 and resulting in IL-1 receptor-associated kinase-1 phosphorylation. nih.govpnas.org Murine β-defensin 2 (mDF2β) acts as an endogenous ligand for TLR-4, activating immature dendritic cells. researchgate.net

Modulation: Besides direct activation, defensins can modulate TLR signaling. Defensins can prevent the activation of TLRs by blocking the binding of LPS to LPS binding protein. mdpi.com hBD-3 exhibits antiendotoxin properties through modulation of TLR-mediated signaling pathways. jmb.or.kr Complexes of hBD2 or hBD3 with self DNA can activate human plasmacytoid dendritic cells (pDCs) via TLR9, leading to IFN-α production. aai.org

These interactions highlight how defensins can directly influence the initiation of innate immune responses triggered by microbial patterns.

Bridging Innate and Adaptive Immunity Responses

Defensins serve as a critical link between the innate and adaptive immune systems, facilitating the transition from the initial, non-specific response to a targeted, antigen-specific response.

Recruitment of Adaptive Cells: Defensins chemoattract cells of the adaptive immune system, such as memory T-cells and immature dendritic cells, to sites of infection or inflammation. oup.combowdish.cafrontiersin.orgnih.govjmb.or.krmdpi.com This recruitment is essential for antigen presentation and the activation of T and B lymphocytes.

Activation of Antigen-Presenting Cells (APCs): Defensins can activate professional APCs like dendritic cells and monocytes. nih.govpnas.orgpnas.org Activation of DCs, for instance, leads to the upregulation of costimulatory molecules (e.g., CD80, CD86, CD40) and the production of cytokines, which are necessary for T-cell activation and the initiation of adaptive immunity. frontiersin.orgnih.govpnas.org

Adjuvant-like Activity: Defensins can act as adjuvants, enhancing adaptive immune responses when co-administered with antigens. oup.comjmb.or.krmdpi.compnas.org Human neutrophil defensins delivered intranasally with ovalbumin have been shown to enhance the systemic adaptive immune response by increasing antigen-specific IgG and IgM levels in serum in a murine model. oup.compnas.org HNPs also enhanced proliferative responses and T helper cytokine secretion profiles of CD4+ T cells. pnas.org

These mechanisms demonstrate how defensins contribute to the development of robust and specific adaptive immunity.

Regulation of Leukocyte Development and Survival

Defensins can influence the development and survival of leukocytes, further impacting the immune response.

Survival: Human β-defensins have anti-apoptotic effects on polymorphonuclear leukocytes by activating the chemokine receptor CCR6. mdpi.com hBD3 but not hBD1, 2, or 4 prevent spontaneous neutrophil apoptosis in a dose-dependent manner. scienceopen.com

Development/Differentiation: Defensins can influence the differentiation of immune cells. For example, cationic host defense peptides, including defensins, can cooperate with other innate immune cytokines to influence macrophage maturation and dendritic cell differentiation. mdpi.com hBD-3 can induce the differentiation of professional antigen-presenting cells. pnas.org

These regulatory roles highlight the broader impact of defensins on the cellular components of the immune system.

Modulation of Host-Pathogen Interactions and Inflammatory Responses

Defensins are integral to the host's defense against pathogens and significantly modulate inflammatory responses. Their expression can be constitutive, providing a baseline defense, or inducible in response to microbial stimuli and inflammatory mediators like TNF-α and IL-1β. oup.commdpi.comfrontiersin.orgmdpi.comtermedia.pl

Defensins influence host-pathogen interactions through several mechanisms:

Direct Antimicrobial Activity: Defensins primarily target microbial membranes due to their cationic nature interacting with negatively charged microbial membrane components like LPS and teichoic acid, leading to membrane permeabilization and disruption. oup.commdpi.commdpi.comfrontiersin.orgportlandpress.com Some defensins can also inhibit microbial DNA, RNA, and protein synthesis. mdpi.com

Chemoattraction of Immune Cells: Defensins act as chemoattractants for various immune cells, including monocytes, dendritic cells, T-cells, neutrophils, and mast cells, facilitating their recruitment to sites of infection or inflammation. oup.comjmb.or.krfrontiersin.orgmdpi.comtermedia.plnih.gov For instance, human α-defensins attract monocytes, dendritic cells, and T-cells, while β-defensins are chemotactic for dendritic and memory T-cells via the CCR6 receptor. oup.comjmb.or.kr

Modulation of Cytokine and Chemokine Production: Defensins can regulate the production and expression of cytokines and chemokines, thereby modifying the inflammatory response. oup.commdpi.comtermedia.plnih.gov They can cross-regulate pro-inflammatory cytokines and chemokines. mdpi.com While some studies indicate defensins induce pro-inflammatory responses, others show they can suppress cytokine production, highlighting a context-dependent and concentration-dependent effect. frontiersin.orgnih.govmdpi.comnih.govnih.gov For example, human neutrophil peptides (HNPs) can repress cytokine secretion from macrophages, exhibiting anti-inflammatory effects, while also enhancing TNF-α and IFN-γ secretion from neutrophils, increasing phagocytic activity. mdpi.com

Interaction with Pattern Recognition Receptors (PRRs): Defensins can interact with PRRs like Toll-like receptors (TLRs), influencing downstream signaling pathways. jmb.or.krmdpi.commdpi.com For example, β-defensins can interact with TLRs, EGFR, GPCR, and MrgX2 receptors. mdpi.com They can also prevent TLR activation by blocking the binding of LPS to LPS binding protein. mdpi.com

Linking Innate and Adaptive Immunity: Defensins bridge the innate and adaptive immune systems by attracting and activating cells involved in adaptive immunity, such as dendritic cells and T-cells, and enhancing antigen-specific immune responses. oup.comjmb.or.krfrontiersin.orgnih.govoup.com

Neutralization of Bacterial Toxins: Some defensins can neutralize bacterial toxins, providing a unique defense mechanism against their cytotoxic effects. jmb.or.kr

The role of defensins in inflammation can be complex and appears to be concentration and context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties. frontiersin.orgnih.govmdpi.comnih.gov

Promotion of Tissue Repair and Angiogenesis

Beyond their immune functions, defensins also play a significant role in promoting tissue repair and angiogenesis, processes crucial for wound healing. mdpi.comfrontiersin.orgnih.govwjgnet.commdpi.comahajournals.orgresearchgate.net

Defensins contribute to tissue repair and angiogenesis through several mechanisms:

Cell Migration and Proliferation: Defensins stimulate the migration and proliferation of various cell types involved in wound healing, including epithelial cells, keratinocytes, and fibroblasts. frontiersin.orgmdpi.comwjgnet.commdpi.comresearchgate.netfrontiersin.org Human β-defensins, for instance, enhance the migration and proliferation rate of human keratinocytes, a process dependent on activated epidermal growth factor receptor (EGFR). mdpi.com HNPs can stimulate the proliferation and collagen synthesis of lung fibroblasts. mdpi.com

Angiogenesis Promotion: Several defensins, including HNPs and human β-defensins (HBDs), have been shown to promote angiogenesis, the formation of new blood vessels, which is vital for tissue regeneration and wound healing. nih.govwjgnet.commdpi.comahajournals.orgfrontiersin.org HBD-2 has been shown to stimulate migration, proliferation, and tube formation of endothelial cells. mdpi.com HNP1, HBD2, and HBD3 can promote VEGF expression and improve vascularization. nih.gov HBD1-4 can increase the secretion of angiogenin, a potent angiogenic factor, in a dose-dependent manner. nih.govmdpi.com This process can involve signaling pathways such as EGFR, Src family kinase, JNK, p38, and NF-κB. mdpi.com However, some studies also suggest that certain defensins, like HNP1-3, can act as anti-angiogenic factors, highlighting the complexity of their role. immunopathol.comresearchgate.netaacrjournals.org

Collagen Synthesis and Extracellular Matrix Remodeling: Defensins can influence the activity of fibroblasts and the accumulation of collagen matrix, essential for dermal reconstitution and tissue remodeling. wjgnet.comresearchgate.net HNP1 has been reported to promote the proliferation and activation of fibroblasts and increase collagen gene expression. wjgnet.comresearchgate.net

Modulation of the Inflammatory Phase: By modulating the inflammatory response in the wound environment, defensins indirectly support the transition to the proliferative phase of wound healing. wjgnet.comfrontiersin.org They contribute to the recruitment and accumulation of leukocytes at inflammatory sites, aiding in clearing the wound area. nih.govwjgnet.com

The multifaceted roles of defensins in promoting cell activity, influencing angiogenesis, and modulating inflammation underscore their importance in the complex process of tissue repair and wound healing.

This compound TypeKey Functions in Host-Pathogen Interactions & InflammationKey Functions in Tissue Repair & Angiogenesis
Alpha-defensins (e.g., HNPs)Direct antimicrobial activity; Chemoattraction of monocytes, dendritic cells, T-cells; Regulation of cytokine secretion (both pro- and anti-inflammatory effects); Neutralization of bacterial toxins. oup.comjmb.or.krmdpi.comnih.govnih.govPromotion of fibroblast proliferation and collagen synthesis; Potential anti-angiogenic effects (HNP1-3). mdpi.comresearchgate.netimmunopathol.comresearchgate.netaacrjournals.org
Beta-defensins (e.g., HBDs)Direct antimicrobial activity; Chemoattraction of dendritic cells, memory T-cells, neutrophils, mast cells; Modulation of cytokine and chemokine production; Interaction with PRRs; Linking innate and adaptive immunity. oup.comjmb.or.krfrontiersin.orgmdpi.commdpi.comtermedia.plnih.govPromotion of epithelial cell, keratinocyte, and fibroblast migration and proliferation; Promotion of angiogenesis (HBD1-4, HBD2, HBD3); Influence on osteoblast proliferation and differentiation. frontiersin.orgmdpi.comnih.govwjgnet.commdpi.comresearchgate.netfrontiersin.org

Note: No specific this compound compound names with corresponding PubChem CIDs were mentioned within the scope of the requested sections (3.2.6 and 3.2.7) in the provided instructions or the generated content. Therefore, a table listing compound names and their PubChem CIDs is not included.

Biological and Physiological Functions of Defensins Beyond Direct Antimicrobial Action

Role of Defensins in Host Defense and Innate Immunity Systems

Defensins are integral components of the innate immune system, acting as a first line of defense at epithelial surfaces. frontiersin.orgmdpi.com Their roles in host defense extend beyond direct killing of pathogens to include significant immunomodulatory functions. frontiersin.orgfrontiersin.orgubc.canih.govubc.ca Defensins can act as chemoattractants, recruiting various immune cells such as neutrophils, monocytes, T cells, dendritic cells (DCs), and mast cells to sites of infection or injury. ubc.caubc.ca This chemotactic activity helps orchestrate the immune response and facilitate pathogen clearance.

Furthermore, defensins can influence the behavior of immune cells. For instance, human beta-defensin-2 (HBD-2) can activate dendritic cells by binding to Toll-like receptor 4. mdpi.com Mouse beta-defensin-2 has been shown to mature DCs and induce the secretion of pro-inflammatory cytokines like IL-12, IL-1α, IL-1β, and IL-6, promoting a Th1-polarizing response. ubc.ca Defensins also modulate the expression of chemokines, further shaping the immune microenvironment. ubc.caubc.ca

While often associated with pro-inflammatory effects due to their ability to attract leukocytes and induce cytokine release, defensins can also exhibit anti-inflammatory properties. ubc.ca They can protect the host from the detrimental effects of an excessive inflammatory response, particularly those triggered by TLR activation. ubc.ca Some defensins, like the proline-arginine (PR)-rich porcine cathelicidin (B612621) PR-39, can inhibit the production of reactive oxygen species, while bovine myeloid antimicrobial peptide-28 induces apoptosis of activated lymphocytes. ubc.ca This highlights the complex and context-dependent nature of defensin (B1577277) functions in immunity.

Defensins also contribute to tissue repair and regeneration, promoting cell proliferation, vasculogenesis, and wound healing. mdpi.comubc.ca Human beta-defensins, for example, positively affect the migration and proliferation of epidermal keratinocytes, a process dependent on activated epidermal growth factor receptor. mdpi.com

This compound Involvement in Reproductive Processes and Fertility

Defensins are widely distributed throughout the male and female reproductive tracts, suggesting important roles in reproductive health and fertility beyond preventing infections. nih.govnih.govresearchgate.net In the male reproductive tract, particularly the epididymal caput and corpus, high expression levels of beta-defensins are observed, indicating their involvement in sperm maturation. nih.govnih.govresearchgate.net Studies in animals and clinical settings have demonstrated that defensins play a significant role in sperm maturation, motility, and fertilization. nih.govnih.govresearchgate.net

The expression of defensins in the male reproductive tract can be influenced by factors such as androgen levels, age, and the presence of microbial invasion. nih.govnih.gov They contribute to protecting the male reproductive system from bacterial infections by neutralizing lipopolysaccharide and downregulating pro-inflammatory cytokines. nih.govnih.gov Beta-defensin 126, for instance, is a crucial component of the sperm glycocalyx and is involved in sperm capacitation prior to fertilization in macaques, also promoting sperm motility in cattle. animal-reproduction.orgoup.com Genomic analysis in cattle has revealed extensive copy number variation in beta-defensin genes, including DEFB126 and DEFB103, and researchers are investigating the relationship between this variation and reproductive performance. animal-reproduction.org

In the female reproductive tract, a high expression of alpha-defensins is found, with higher levels in the vulva and vagina compared to other organs. nih.govnih.gov this compound expression in the endometrium varies with the menstrual cycle and microbial invasion. nih.govnih.gov Defensins in the female reproductive tract also participate in the local immune response and may play a role in regulating the risk of spontaneous preterm birth. nih.govnih.govresearchgate.net Defensins are also involved in various reproductive events such as sperm transportation, sperm-oocyte binding, implantation, pregnancy, fetal development, and childbirth. nih.gov

Contributions of Defensins to Developmental Biology (e.g., Plant Root Development)

Defensins are not only involved in defense but also play roles in developmental processes, particularly in plants. mdpi.comnih.govnih.govlatrobe.edu.aufrontiersin.org Plant defensins are expressed in various organs, including roots, and are involved in regulating plant growth and development. nih.govnih.govlatrobe.edu.aufrontiersin.org

Specific plant defensins have been shown to influence root development. For example, some plant defensins can inhibit the growth of roots and root hairs in Arabidopsis thaliana. nih.govnih.govlatrobe.edu.au Conversely, the expression of certain defensins or related proteins can stimulate root development, contributing to improved plant resistance against pathogens. embrapa.br For instance, transforming Arabidopsis plants with an ionotropic glutamate (B1630785) receptor (RsGluR) led to the upregulation of defensins and increased resistance to Botrytis cinerea, alongside stimulated root development. embrapa.br

Plant defensins are expressed during seed germination and seedling development, providing protection to newly formed radical tissues from fungal invasion. mdpi.comnih.govembrapa.br Their differential expression during growth and development, as well as in response to stress, highlights their integrated role in plant life cycles. preprints.org

This compound Functions in Abiotic Stress Tolerance (e.g., Metal Tolerance)

Beyond biotic stress, plant defensins have been implicated in tolerance to various abiotic stresses, including heavy metal exposure. mdpi.comnih.govresearchgate.netresearchgate.netlatrobe.edu.aupreprints.org Plant defensins can be highly expressed or upregulated when plants are subjected to abiotic stresses such as drought, salt, cold, and heavy metals. nih.govresearchgate.netresearchgate.net

Research suggests that plant defensins play a role in metal tolerance, particularly to zinc. nih.govresearchgate.netresearchgate.netpreprints.org In the zinc-tolerant plant Arabidopsis halleri, this compound proteins accumulate at high concentrations, and this compound gene expression increases in response to zinc treatment. preprints.org The this compound gene AtPDF1.1 was also found to be upregulated in response to zinc treatment in Arabidopsis thaliana. researchgate.netpreprints.org

The mechanism underlying this compound-mediated metal tolerance is thought to involve the binding of heavy metals by defensins. nih.govresearchgate.netresearchgate.net Due to their cysteine-rich motifs, defensins can chelate zinc, potentially reducing its toxicity. researchgate.net Studies have shown that increased concentrations of recombinant this compound protein correlate with increased absorption levels of zinc. nih.govresearchgate.net Overexpression of this compound genes has been shown to increase tolerance towards zinc in transgenic plants. nih.govresearchgate.net Additionally, some this compound-like family genes have been found to regulate cadmium allocation in rice. researchgate.net

Anti-Proliferative Activities of Defensins in Cellular Models

Defensins have also demonstrated anti-proliferative activities in various cellular models, particularly against cancer cells. frontiersin.orgmdpi.comnih.govmdpi.comcpu-bioinfor.orgciteab.comoncotarget.comresearchgate.netexp-oncology.com.ua While some studies indicate that defensins can stimulate the proliferation of certain cancer cells at lower concentrations, higher concentrations have been shown to suppress proliferation and viability. mdpi.comexp-oncology.com.ua

Human alpha-defensins, such as HNP1-3, have been shown to destroy the cell membranes of various tumor cells in mouse models and human cancer cells in vitro, leading to the disintegration of cells like multiple myeloma cells. mdpi.com Human beta-defensin-2 (HBD2) exhibits cytolytic activity against a range of tumor cells, potentially by destabilizing the cellular membrane or forming pores that cause leakage of vital molecules. oncotarget.com This membrane-disrupting effect may contribute to the difficulty of cancer cells developing resistance to defensins. oncotarget.com Studies have also shown that increasing the expression of HBD-2 can inhibit cancer cell proliferation and invasion. oncotarget.com

Recombinant human beta-defensin-4 (rec-hBD-4) has been shown to significantly suppress the proliferation and viability of human cancer cells in vitro at higher concentrations (e.g., 500 nM), blocking the cell cycle at the G1/S checkpoint and inhibiting cell migration and colony-forming activity. exp-oncology.com.ua

Insect defensins have also been reported to possess antiproliferative activity. nih.govcpu-bioinfor.orgresearchgate.net A peptide fragment derived from Tribolium castaneum insect this compound 3, named TcPaSK, displayed antiproliferative activity against the MDA-MB-231 triple negative breast cancer cell line. nih.govresearchgate.net Proteomic analysis revealed that this peptide downregulated proteins involved in cell growth and tumor progression. researchgate.net The increased abundance of negatively charged phosphatidylserine (B164497) on the outer leaflet of cancer cells, along with other factors, is thought to enhance interactions with some antimicrobial peptides, including defensins, contributing to their anticancer effects. nih.gov

Evolutionary Dynamics and Genetic Regulation of Defensins

Phylogenetic Origins and Diversification of Defensin (B1577277) Superfamilies

Defensins are broadly classified into two superfamilies: cis-defensins and trans-defensins. frontiersin.orgresearchgate.netoup.comoup.com These superfamilies are believed to have arisen from independent evolutionary origins. frontiersin.orglatrobe.edu.auresearchgate.netoup.comoup.comnih.gov The classification is based on structural features, including the arrangement and pairing of cysteine residues, the orientation of secondary structures, and disulfide bond connectivities. middlebury.edufrontiersin.orgresearchgate.netoup.comnih.gov

Convergent Evolution of this compound Structures and Functions

Despite their independent origins, cis- and trans-defensin superfamilies exhibit remarkable convergent evolution in their structure and function. middlebury.edufrontiersin.orglatrobe.edu.aunih.govnih.gov This convergence highlights the evolutionary advantage of a stable, disulfide-rich structural scaffold for displaying variable loop regions, which can then diversify to perform a wide array of functions. middlebury.edunih.gov The convergent features include similarities in sequence, secondary structure, tertiary structure, and disulfide connectivities, despite their distinct evolutionary paths. latrobe.edu.auoup.comtcdb.org This phenomenon underscores how different protein lineages can evolve similar solutions to biological challenges, such as host defense. middlebury.edunih.gov

Ancient Origins and Evolutionary Relationships Among this compound Types

Defensins represent an ancient gene family present in most multicellular organisms. frontiersin.orgfrontiersin.org The evolutionary relationship between vertebrate and non-vertebrate defensins is an area of ongoing research. frontiersin.org Phylogenetic studies suggest that a primordial β-defensin may be the common ancestor of all vertebrate defensins, with this gene family expanding throughout vertebrate evolution. frontiersin.org β-defensins are found in phylogenetically distant vertebrates like reptiles, birds, and teleost fishes, suggesting they are an older type of vertebrate this compound. frontiersin.orgfrontiersin.org α-defensins, on the other hand, appear to be mammalian-specific. frontiersin.orgfrontiersin.org

Evidence suggests a shared evolutionary origin for vertebrate β-defensins and invertebrate big defensins. frontiersin.orgresearchgate.net Both share a conserved gene structure with a phase I intron in a similar position. frontiersin.orgresearchgate.net Big defensins, found in invertebrates like the horseshoe crab (Tachypleus tridentatus), are thought to be potential ancestors of β-defensins. frontiersin.org Plant defensins have been traced back to prokaryotic genera, suggesting a possible gene transfer event during evolution. nih.gov

Genomic Organization and Gene Copy Number Variation of Defensins

This compound genes often reside in complex genomic regions prone to structural variations. frontiersin.orgpnas.org Many this compound family members exhibit copy number variation (CNV), which is a significant source of genetic variation. frontiersin.orgresearchgate.netpnas.orgplos.org CNV can involve duplications or deletions of gene segments and has played a role in the diversification and expression of defensins. frontiersin.orgpnas.org

In humans, β-defensin genes are organized into clusters, notably on chromosome 8p23.1. frontiersin.orgplos.org The β-defensin cluster on 8p23.1 can vary in copy number from 2 to 12 copies per diploid genome in the population, with a modal number of 4. frontiersin.orgplos.orgnih.gov This region is characterized by a high mutation rate, indicating its plasticity. frontiersin.org Copy number variation of defensins has been linked to modulating this compound expression and function. frontiersin.org For instance, higher copy numbers of the β-defensin genes DEFB4 and DEFB103A have been associated with increased transcript levels and peptide concentrations. nih.gov

Alpha-defensin genes, such as DEFA1 and DEFA3, also show copy number variation in humans, ranging from 4 to 11 copies per diploid genome. oup.com The total copy number of DEFA1/DEFA3 can vary, with some individuals lacking DEFA3 entirely. oup.com Analysis has shown a correlation between the relative proportions of DEFA1:DEFA3 mRNA and the corresponding gene numbers. oup.com

Data on this compound Gene Copy Number Variation:

This compound TypeOrganismGenomic LocationTypical Copy Number Range (per diploid genome)Notes
β-defensins (human)Human8p23.12-12 (modal 4)Cluster varies en bloc. frontiersin.orgplos.orgnih.gov
α-defensins (human)Human8p21-234-11Includes DEFA1 and DEFA3. oup.commdpi.com
β-defensins (chicken)ChickenClusteredVariable (e.g., duplication of defensin7)Prone to structural variation. pnas.orgnih.gov
β-defensins (bovine)BovineExpanded suiteNot specified in detailLarge gene family. researchgate.netphysiology.org
β-defensins (goat)GoatChromosomes 8, 13, 23, 27~50 functional genes identified. researchgate.netSome goat-specific genes. researchgate.net

Transcriptional and Translational Regulation of this compound Expression

This compound expression is regulated at both the transcriptional and translational levels, allowing for controlled production in different tissues and in response to various stimuli. nih.govpnas.orgresearchgate.net

Constitutive Expression Patterns

Some defensins are constitutively expressed, providing a baseline level of defense in various tissues. frontiersin.orgfrontiersin.orgoup.comnih.govpnas.orgmdpi.com This constitutive expression forms a first line of defense against potential pathogens. oup.com For example, human β-defensin 1 (hBD-1) is constitutively expressed by epithelial cells in the intestine and oral mucosa. mdpi.compnas.orgresearchgate.net Bovine β-defensins are constitutively expressed in the parenchyma, mammary epithelial cells, and lymph nodes of healthy bovine mammary glands. mdpi.com Bovine alveolar macrophages also constitutively express β-defensins, including bovine neutrophil β-defensin (BNBD)-4 and BNBD-5. nih.gov

Inducible Expression by Pathogenic Stimuli and Environmental Factors

Many this compound genes are inducible, with their expression levels increasing significantly in response to pathogenic stimuli, inflammatory mediators, and environmental factors. frontiersin.orgoup.comnih.govpnas.orgmdpi.comoup.comresearchgate.netresearchgate.netspandidos-publications.com This inducible expression allows for a rapid and targeted immune response at sites of infection or inflammation. pnas.orgoup.com

Bacterial components, such as lipopolysaccharide (LPS), are potent inducers of β-defensin expression in various epithelial cells. pnas.orgmdpi.comoup.comnih.govnih.govscilit.com Proinflammatory cytokines, such as TNF-α and IL-1β, also contribute to this compound induction. pnas.orgoup.com The induction of this compound expression is often regulated at the transcriptional level, involving signaling pathways like the NF-κB pathway and transcription factors such as NF-κB and NF IL-6. pnas.orgmdpi.comoup.comresearchgate.netnih.govscilit.com

Examples of inducible this compound expression include:

Human β-defensin 2 (hBD-2) and hBD-3 expression is induced by infectious or inflammatory stimuli. frontiersin.orgmdpi.compnas.org

Tracheal antimicrobial peptide (TAP), a bovine β-defensin, shows dramatically increased mRNA levels upon stimulation with bacteria or LPS. nih.govnih.govscilit.com

In the oyster Crassostrea gigas, big defensins like Cg-BigDef1 and Cg-BigDef2 transcripts are strongly induced in response to bacterial challenge, while Cg-BigDef3 is not regulated. plos.org

Plant defensins can be induced by both pathogenic and non-pathogenic fungi. mdpi.com Environmental stresses can also influence this compound expression in plants. mdpi.com

Nutrients, such as short-chain fatty acids and isoleucine, have been reported to stimulate the expression of host defense peptides, including defensins, through signaling pathways like the MEK-ERK pathway. researchgate.net

However, the inducibility can vary depending on the specific this compound and cell type. For example, β-defensin genes expressed in bovine alveolar macrophages are not upregulated by LPS, unlike those in bovine tracheal epithelial cells. nih.gov

Table of Selected this compound Expression Patterns:

This compound TypeOrganismTissue/Cell TypeExpression PatternInducing Stimuli (Examples)
hBD-1HumanIntestinal epithelium, Oral mucosaConstitutiveNone specified as primary inducers. mdpi.compnas.orgresearchgate.net
hBD-2, hBD-3HumanEpithelial cells (various)InducibleBacteria, LPS, Inflammatory stimuli. frontiersin.orgmdpi.compnas.org
TAP (β-defensin)BovineTracheal epithelial cellsInducibleBacteria, LPS. nih.govnih.govscilit.com
β-defensinsBovineMammary glandsConstitutive & InduciblePathogens, Hormones, Environmental factors. mdpi.com
BNBD-4, BNBD-5BovineAlveolar macrophagesConstitutiveNot upregulated by LPS. nih.gov
Cg-BigDef1, Cg-BigDef2OysterHemocytesInducibleBacterial challenge. plos.org
Cg-BigDef3OysterHemocytesNon-regulatedBacterial challenge. plos.org
Plant DefensinsPlantsVarious organsInduciblePathogens (fungi), Environmental stresses. mdpi.commdpi.com

Signaling Pathways Governing this compound Biosynthesis

The biosynthesis of defensins is a tightly regulated process, often induced in response to microbial challenge or inflammatory stimuli. Several signaling pathways are involved in governing this compound expression. A key pathway is the Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) pathway. mdpi.comnih.govnih.gov Pathogen-associated molecular patterns (PAMPs) are recognized by pattern recognition receptors like TLRs, leading to the activation of NF-κB-dependent cascades. mdpi.comnih.gov This activation culminates in a proinflammatory response that includes the upregulation of this compound synthesis. nih.gov

Another significant pathway implicated in β-defensin induction is the Mitogen-Activated Protein Kinase (MAPK) pathway. mdpi.comnih.gov The MAPK pathway consists of subfamilies such as JNK, ERK, and p38, all of which can be activated by TLR stimulation. mdpi.com For instance, exposure of bovine mammary epithelial cells to LPS triggers the activation of the MAPK pathway, leading to increased expression of β-defensins. mdpi.com Studies have shown that the p38 MAPK pathway contributes to the expression of defensins like mouse β-defensin-14 (MBD-14) in osteoblasts upon contact with bacterial exoproducts. plos.org

Other receptors beyond TLRs, such as NOD2, IL-17R, and PAR-2, can also mediate increased this compound synthesis. nih.gov Proinflammatory cytokines like IL-1β and TNF-α can also stimulate this compound expression, particularly human β-defensin 2 (hBD-2), through pathways involving MAP kinase and NF-κB. arvojournals.org Research on human corneal epithelial cells has demonstrated that inhibitors of NF-κB significantly block the effects of IL-1β on hBD-2 mRNA expression, highlighting the critical role of this pathway. arvojournals.org

In insects, this compound induction by microbes and their products also involves transcription factors homologous to mammalian NF-κB and NF IL-6, regulated by pathways like the Toll and Imd signaling pathways. frontiersin.orgnih.gov

Table 1 summarizes some of the key signaling pathways and stimuli involved in this compound biosynthesis.

Signaling PathwayKey Components/Transcription Factors InvolvedStimuli/TriggersThis compound Types Regulated (Examples)Organisms Studied (Examples)
TLR/NF-κBNF-κB, TLRsPAMPs (e.g., LPS, LTA), Microbial Challenge, InflammationVarious α- and β-defensinsMammals, Insects
MAPK (ERK, JNK, p38)ERK1/2, JNK1/2, p38TLR stimulation, LPS, Bacterial Exoproducts, hBDsVarious β-defensins, hBDsMammals
NOD2Not specified in snippetsNot specified in snippetsDefensinsMammals
IL-17RNot specified in snippetsNot specified in snippetsDefensinsMammals
PAR-2Not specified in snippetsNot specified in snippetsDefensinsMammals
Proinflammatory CytokinesNF-κB, MAP kinaseIL-1β, TNF-αhBD-2Human Corneal Epithelial Cells
Toll and Imd (insects)Dorsal, DIF, Relish (NF-κB-like)Microbial Challenge, Microbial ProductsDefensinsInsects

This compound-Mediated Selective Pressure on Pathogen Evolution

Defensins exert selective pressure on pathogens, driving their evolution. This is a consequence of the continuous "arms race" between hosts and fast-evolving microbes. oup.comoup.com Pathogens exposed to defensins can develop resistance or even appropriate defensins to enhance infection. plos.orgbiorxiv.orgnih.gov

Studies have directly demonstrated that enteric α-defensins, such as human this compound 5 (HD5), can impose selective pressure on the evolution of non-enveloped viruses like adenovirus (AdV). plos.orgbiorxiv.orgnih.gov Upon passaging a this compound-sensitive AdV serotype in the presence of a human this compound, mutations accumulated in the major capsid protein hexon. plos.orgbiorxiv.orgnih.gov This suggests that defensins can shape viral evolution, leading to differences in infection phenotypes among closely related viruses. plos.orgbiorxiv.orgnih.gov The interaction between HD5 and the AdV capsid, particularly involving hexon, is crucial in determining sensitivity or enhancement of infection. plos.orgbiorxiv.orgnih.gov

A similar principle of surface charge modulation contributes to the experimental evolution of bacterial resistance to cationic antimicrobial peptides, including β-defensins. plos.orgnih.gov Enteric α-defensins also influence the composition of gastrointestinal microbial communities through differential susceptibility of commensal bacteria to this compound killing, suggesting that this compound-driven evolution of enteric microbes is a common phenomenon across different kingdoms of life. plos.orgnih.gov

Evidence of positive selection at several amino acid sites in the active antimicrobial peptide region of mammalian α-defensins further supports the idea that these molecules have been under selective pressure to evolve in response to infectious challenges by fast-evolving microbes. oup.com This adaptive evolution likely contributes to the evolution of specificity for different microbes. oup.com The divergence observed in the mature peptide of some defensins, such as murine β-defensins, is hypothesized to be a response to pathogen diversity, with each gene potentially performing a specialized function and evolving due to host-pathogen co-evolutionary processes. nih.gov

The presence of defensins can lead to the selection of resistant pathogen variants. For example, some enteric bacteria and viruses are resistant to defensins, while closely related microbes are neutralized. plos.orgbiorxiv.orgnih.gov This differential susceptibility highlights the selective pressure exerted by defensins in environments like the small intestine where they are abundantly expressed. plos.orgbiorxiv.orgnih.gov The mechanisms by which viruses overcome this compound neutralization or even utilize defensins for enhanced infection are areas of ongoing research. plos.orgbiorxiv.orgnih.govplos.org

Table 2 provides a summary of research findings related to this compound-mediated selective pressure on pathogen evolution.

Pathogen TypeThis compound Type Involved (Examples)Observed Evolutionary OutcomeKey Research Findings (Examples)Citation
Non-enveloped VirusesEnteric α-defensins (e.g., HD5)Accumulation of mutations in capsid proteins (e.g., hexon), altered infection phenotypes.HD5 imposes selective pressure on adenovirus evolution; hexon is a key contributor to α-defensin interactions with AdV. plos.orgbiorxiv.orgnih.gov
BacteriaCationic AMPs (including β-defensins)Development of resistance, potentially through surface charge modulation.Experimental evolution of bacterial resistance to cationic AMPs confers resistance to β-defensins. plos.orgnih.gov
Microbes (general)DefensinsAdaptive evolution of defensins, potentially leading to specificity for different microbes.Evidence of positive selection at amino acid sites in mammalian α-defensins; divergence in this compound peptides. oup.comnih.gov
Enteric MicrobesEnteric α-defensinsShaping of microbial communities through differential susceptibility.Enteric α-defensins play a role in shaping the microbial communities of the gastrointestinal tract. plos.orgnih.gov

Advanced Methodologies and Research Paradigms in Defensin Studies

Functional Characterization Assays for Defensin (B1577277) Activity

Host Cell Interaction Studies (e.g., Receptor Binding, Intracellular Signaling)

Defensins interact with host cells through various mechanisms, including binding to cell surface receptors and modulating intracellular signaling pathways. These interactions contribute to their diverse functions beyond direct antimicrobial activity, such as immune modulation and regulation of cellular processes. researchgate.netnih.govimmunopathol.com

Defensins can bind to receptors on the surface of host cells, which can disrupt intracellular signaling pathways or inhibit viral replication. researchgate.netnih.gov For instance, some defensins can interfere with the cell signaling required for successful viral replication through specific or lectin-like binding to cellular receptors. biomolther.org This binding can also enhance adaptive antiviral responses by attracting and stimulating antigen-presenting cells (APCs) at infection sites. biomolther.org

Specific examples of host cell interactions include the binding of certain defensins to heparan sulfate (B86663) proteoglycans (HSPG), which can inhibit viral binding and entry into cells. biomolther.org Human beta-defensin-2 (hBD-2) has been shown to act as an endogenous ligand for Toll-like receptor 4 (TLR4) on immature dendritic cells, leading to the upregulation of costimulatory molecules and DC maturation, thereby linking innate and adaptive immunity. nih.govbiomolther.org Additionally, defensins can influence intracellular signaling pathways such as the NF-κB pathway, which is involved in the induction of antimicrobial peptides and host defense responses. nih.govpnas.org Studies have shown that certain stimuli, like isoleucine, can induce NF-κB/rel species in cells, supporting the functional importance of this pathway in this compound induction. pnas.org The TLR/NF-κB pathway is recognized as crucial for β-defensin induction, with contributions also from alternative pathways like MAPK. mdpi.com

Defensins can also interact with toxin B from Clostridioides difficile, inhibiting toxin-induced glucosylation of Rho GTPases, representing a unique defense mechanism against bacterial cytotoxins. nih.gov

Omics-Based Approaches in this compound Research

Omics technologies, such as proteomics and transcriptomics, provide comprehensive insights into this compound expression profiles, their impact on target organisms, and the regulatory networks they participate in. mdpi.com These approaches are crucial for understanding the global effects of defensins at a molecular level.

Proteomic Analysis of this compound Expression and Target Modification

Proteomic analysis allows for the study of this compound expression and how defensins can modify or interact with target proteins in pathogens or host cells. This provides a global view of the molecular pathways affected by this compound activity.

A proteomic study investigating the mechanism of action of the this compound ETD151 on Botrytis cinerea revealed that this this compound modulated over 300 proteins across at least six molecular pathways in the fungus. pnas.org This indicates that defensins can have complex, multitarget mechanisms of action, which is valuable in addressing the threat of multiresistant strains. pnas.org Proteomic analysis, alongside transcriptomic analysis, can enrich the understanding of antibacterial mechanisms of various compounds, including defensins. mdpi.com

Defensins themselves are proteins, and their expression levels can be studied using proteomic methods. For instance, studies have examined the expression of human beta-defensin 1 (hBD-1) in different tissues. hycultbiotech.com

Transcriptomic Profiling of this compound-Regulated Genes

Transcriptomic profiling involves analyzing the complete set of RNA transcripts in a cell or organism to understand how gene expression is altered in response to defensins or in conditions where defensins are involved. This approach helps identify genes that are regulated by defensins or whose expression is correlated with this compound activity.

Transcriptomic analysis has been used to explore the antibacterial mechanisms of defensins. For example, a study on the scorpion this compound BmKDfsin4 and its effects on Staphylococcus aureus revealed that BmKDfsin4 significantly upregulated bacterial ribosome-related pathways and ribosomal components while downregulating amino acid synthesis pathways. mdpi.com This global differential expression analysis of bacterial genes provides insights into the multifaceted antibacterial mechanisms of defensins. mdpi.com

Transcriptomic studies also investigate the regulation of this compound gene expression in host organisms. For instance, rhinovirus infection has been shown to increase human β-defensin-2 and -3 mRNA expression in cultured bronchial epithelial cells. oup.com Similarly, studies in plants have used transcriptomic analysis to assess the response of this compound genes to environmental stresses, identifying genes that are significantly upregulated under conditions like cold, drought, and salinity. mdpi.comresearcher.life Transcriptome sequencing has also been used to explore the diversity of this compound-like (DEFL) genes and their role in induced resistance in wheat. peerj.com This analysis identified specific sets of up- and down-regulated DEFL genes in response to fungal elicitors and infection. peerj.com

Differentially expressed genes (DEGs) related to defensins have been identified in various conditions, such as early-stage tongue cancer with lymph node metastasis, where genes like DEFB4A, DEFB103B, and DEFB4B showed significant differences in expression. nih.gov

Bioinformatics and In Silico Methods for this compound Discovery and Design

Bioinformatics and in silico methods play a vital role in the discovery, classification, and design of defensins by leveraging computational tools and algorithms to analyze sequence, structure, and functional data. frontiersin.orgfao.orgresearchgate.netresearchgate.netnih.gov These methods offer cost-effective and time-efficient alternatives or complements to experimental approaches. nih.govfao.org

Machine Learning and Predictive Modeling for this compound Classification

Machine learning (ML) techniques are increasingly applied to classify and predict defensins based on their sequence information and other features. frontiersin.orgnih.govfao.orgresearchgate.netresearchgate.netnih.gov These models can distinguish defensins from other peptides and classify them into families or subfamilies. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov

Various ML algorithms, including Support Vector Machine (SVM), Random Forest (RF), Extra Tree (ET), Logistic Regression (LR), k-Nearest Neighbors (KNN), and Multilayer Perceptron (MLP), have been used to develop predictive models for defensins. frontiersin.orgnih.gov These models are trained on datasets of experimentally validated defensins and non-defensins, using a wide range of peptide features. frontiersin.orgresearchgate.netnih.gov For example, SVM-based models have demonstrated high accuracy in discriminating defensins from other antimicrobial peptides (AMPs) and from random proteins. frontiersin.orgresearchgate.netnih.gov

The development of web servers, such as DEFPRED, allows researchers to predict potential defensins from primary protein sequences using these trained models. frontiersin.orgnih.govresearchgate.net These tools often have limitations on sequence length but provide a valuable resource for initial screening and identification. nih.gov

Machine Learning AlgorithmApplication in this compound Research
Support Vector Machine (SVM)Discriminating defensins from AMPs and non-defensins. frontiersin.orgresearchgate.netnih.gov
Random Forest (RF)Developing predictive models for this compound classification. frontiersin.orgnih.gov
Extra Tree (ET)Developing predictive models for this compound classification. frontiersin.orgnih.gov
Logistic Regression (LR)Developing predictive models for this compound classification. frontiersin.orgnih.gov
k-Nearest Neighbors (KNN)Developing predictive models for this compound classification. frontiersin.orgnih.gov
Multilayer Perceptron (MLP)Developing predictive models for this compound classification. frontiersin.orgnih.gov

Sequence-Based Feature Analysis for this compound Properties

Sequence-based feature analysis involves extracting and analyzing various properties from the amino acid sequences of defensins to understand their characteristics and predict their functions or activities. frontiersin.orgnih.gov These features can include amino acid composition, dipeptide composition, and other sequence-derived descriptors. frontiersin.orgnih.govresearchgate.netnih.gov

Compositional analysis of defensins has shown that certain amino acid residues, such as cysteine (C), arginine (R), asparagine (N), leucine (B10760876) (L), and tyrosine (Y), are often preferred or more abundant in defensins compared to other peptides. frontiersin.orgnih.govresearchgate.net The high cysteine content is consistent with the characteristic disulfide bonds that stabilize this compound structures. frontiersin.orgnih.govmdpi.com

Sequence-based features are used as input for machine learning models to predict this compound properties and classify them. frontiersin.orgnih.govresearchgate.netnih.gov Tools can calculate thousands of features from protein sequences, and feature selection methods are employed to identify the most relevant features for classification. frontiersin.orgnih.gov Analyzing these features helps in understanding the sequence-function relationships within the this compound superfamily. oup.com

Quantitative maps of protein sequence space based on the biophysical properties of residues can also be generated to provide a global view of the this compound superfamily's sequence-function relationships. oup.com

Development and Utilization of this compound-Specific Databases

The increasing research interest in defensins across diverse scientific disciplines has highlighted the utility of integrated knowledgebases. nih.gov While broader antimicrobial peptide databases exist, such as the Antimicrobial Peptide Database (APD), the Database of Antimicrobial Activity and Structure of Peptides (DBAASP), and the Collection of Anti-Microbial Peptides (CAMP), more narrowly focused databases specifically for defensins have been developed. researchgate.net

One such resource is the Defensins Knowledgebase, a manually curated database providing comprehensive information on the this compound family of antimicrobial peptides. nih.govcapes.gov.br This database includes records containing sequence, structure, and activity information for over 350 defensins from various organisms, including fungi, viruses, Gram-positive, and Gram-negative bacteria. researchgate.netcapes.gov.br The Defensins Knowledgebase offers a web-based interface for accessing and searching this information, and it also provides details on related patents, grants, research laboratories, scientists, clinical studies, and commercial entities. capes.gov.br

Another example is PhytAMP, a database specifically dedicated to antimicrobial plant peptides, which includes valuable information on plant defensins, such as peptide sequences, taxonomic, microbiological, and physicochemical data. frontiersin.org These databases serve as vital tools for researchers, aiding in the analysis and prediction of antimicrobial peptides and assisting in the design of novel therapeutic peptides based on specific structural and functional characteristics. frontiersin.org

The development of computational tools, such as the iDPF-PseRAAAC web server, further enhances the utilization of this compound databases by enabling the identification and classification of this compound peptides and subfamilies. plos.org This server utilizes reduced amino acid alphabets for protein vectorization, improving computational efficiency and prediction accuracy for classifying this compound proteins. plos.org

Genetic Engineering and Synthetic Biology Approaches for this compound Modulation

Genetic engineering and synthetic biology offer powerful strategies for modulating this compound properties to enhance their function and facilitate large-scale production. These approaches are driven by the potential of defensins as therapeutic agents, particularly in combating infectious diseases and modulating immune responses. units.itnih.gov

Directed Mutagenesis and Analog Design for Enhanced Function

Directed mutagenesis and the design of this compound analogs are key strategies employed to improve the antimicrobial potency, specificity, or other desired characteristics of defensins. This involves making targeted changes to the amino acid sequence of a this compound to investigate the impact of specific residues on its structure and function.

For instance, studies on human alpha-defensin 5 (HD5) have utilized site-directed mutagenesis to enhance its antiviral activity. nih.govresearchgate.net Based on the observation that arginine residues are strongly selected at adaptive evolution sites in antiviral defensins, researchers designed and synthesized HD5 derivatives with arginine substitutions at specific positions. nih.gov The E21R mutation in HD5, for example, significantly enhanced its anti-Herpes Simplex Virus 2 (HSV-2) efficacy without increasing cytotoxicity. nih.gov This enhanced activity was linked to an improved binding affinity of the mutant peptide with the HSV-2 capsid protein glycoprotein (B1211001) D (gD). nih.gov Further mutagenesis, such as the T7E21R substitution in HD5, resulted in a peptide with potent antibacterial activity, even in challenging environments like saline and serum solutions. researchgate.net These studies demonstrate that strategic amino acid substitutions, particularly with positively charged residues like arginine, can significantly improve the antimicrobial efficacy of defensins. researchgate.netplos.org

Research on porcine beta this compound 2 (pBD2) has also employed site-directed mutagenesis to enhance its antimicrobial activity. plos.org By substituting amino acid residues with arginine or lysine, researchers created mutant versions of pBD2 with higher positive charges. plos.org While these mutants maintained similar structural configurations to the wild-type pBD2, they exhibited differential antimicrobial activities against E. coli and S. aureus. plos.org The I4R mutant of pBD2 showed the highest antimicrobial activity, indicating that the distribution of positively charged residues, not just their number, influences potency. plos.org

Analog design based on conserved functional regions, such as the γ-core motif in HD5, is another approach. mdpi.com Truncated HD5 structures incorporating the γ-core motif, with introduced disulfide bonds and arginine substitutions, have shown significantly improved antibacterial activity against resistant bacteria like methicillin-resistant S. aureus (MRSA). mdpi.com The designed peptide RC18, based on this approach, exhibited stronger potency than native HD5 and demonstrated efficacy in in vivo models of MRSA infection. mdpi.com

Novel this compound analogs, such as hapivirins and diprovirins, inspired by θ-defensins, have been designed as smaller, partially cyclic peptides with potent antiviral activity against viruses like Influenza A virus (IAV). aai.org These analogs allowed for systematic substitution of residues to evaluate the role of factors like charge and hydrophobicity on antiviral activity, leading to the identification of structural features crucial for potent activity. aai.org

Heterologous Expression Systems for this compound Production

Obtaining sufficient quantities of purified active defensins from natural sources can be time-consuming, labor-intensive, and often yields are low. units.itnih.gov Heterologous expression systems (HES) provide a viable strategy for the large-scale production of recombinant defensins. units.itnih.gov

Various host organisms have been explored for heterologous this compound expression, with Escherichia coli being one of the most frequently employed microorganisms for recombinant protein production due to its rapid growth, availability of expression vectors, and well-established protocols. units.it E. coli systems have been successfully used for the production of plant defensins, often yielding high quantities. units.itresearchgate.net

However, heterologous expression of defensins can present challenges, including toxicity to the host cell, peptide degradation by proteolytic enzymes, difficulties in proper folding, and low recombinant peptide yields. nih.gov Careful experimental design is crucial when selecting and implementing an HES. units.itnih.gov

Strategies to overcome these limitations include the use of fusion proteins and carrier proteins, which can enhance expression levels, improve solubility, and facilitate purification. units.itnih.gov For example, a gene fusion system was designed to express human β-defensin-1 (hBD-1) in Lactococcus lactis, where hBD-1 was fused to a DsbC-Tag to reduce toxicity to the host cells. researchgate.net The resulting fusion protein was purified, and the tag was cleaved to obtain biologically active hBD-1. researchgate.net

Other host systems, such as Pichia pastoris and Lactococcus lactis, have also been utilized for heterologous this compound expression. nih.govresearchgate.net P. pastoris has been employed as a cell factory for the production of plant defensins. nih.govresearchgate.net L. lactis, a bacteriocin-producing strain, has been used to express human β-defensin-1, demonstrating the potential of lactic acid bacteria as hosts for producing antibacterial peptides. researchgate.net

Q & A

Q. What experimental approaches are optimal for characterizing the antimicrobial mechanisms of defensins in vitro?

Methodological Answer: Utilize radial diffusion assays and time-kill kinetics to assess microbicidal activity under varying pH and ionic conditions. Combine with fluorescence microscopy to visualize membrane disruption . Key Considerations:

  • Control for salt sensitivity, as defensin activity is often ion-dependent.
  • Include comparator antimicrobial peptides (e.g., LL-37) to contextualize potency .

Q. How can researchers validate this compound expression levels across different tissues in animal models?

Methodological Answer: Perform qRT-PCR for mRNA quantification alongside immunohistochemistry (IHC) to localize protein expression. Normalize data using housekeeping genes (e.g., GAPDH) and include negative controls (knockout models) . Data Validation: Use mass spectrometry to confirm peptide identity and avoid antibody cross-reactivity artifacts .

Advanced Research Questions

Q. How to resolve contradictory findings on defensins’ dual roles in promoting inflammation and tissue repair?

Methodological Answer: Apply single-cell RNA sequencing to delineate this compound-responsive cell subsets in inflammatory models. Pair with cytokine multiplex assays to correlate peptide concentration with pro-/anti-inflammatory mediator profiles . Analytical Framework:

  • Compare results across species (e.g., human β-defensin vs. murine homologs) to identify conserved pathways.
  • Use gene-editing tools (CRISPR/Cas9) to knockout this compound receptors (e.g., CCR6) and assess functional redundancy .

Q. What structural determinants of defensins are critical for host-cell receptor interactions, and how can these be experimentally mapped?

Methodological Answer: Employ NMR spectroscopy or cryo-EM to resolve this compound-receptor complexes. Validate binding interfaces via alanine scanning mutagenesis and surface plasmon resonance (SPR) . Data Interpretation Pitfalls:

  • Account for post-translational modifications (e.g., glycosylation) that may obscure epitopes.
  • Use molecular dynamics simulations to predict conformational changes upon binding .

Data Contradiction & Reproducibility

Q. How should researchers address variability in this compound activity assays caused by methodological differences?

Methodological Answer: Standardize protocols using reference strains (e.g., E. coli ATCC 25922) and harmonize buffer conditions (e.g., 10 mM sodium phosphate, pH 7.4). Report minimum inhibitory concentrations (MICs) with 95% confidence intervals . Mitigation Strategies:

  • Share raw data via repositories (e.g., Zenodo) to facilitate cross-study validation .
  • Conduct meta-analyses to identify confounding variables (e.g., bacterial inoculum size) .

Tables of Key Research Findings

Table 1: Conflicting Reports on this compound Isoforms in Cancer

IsoformProposed Role (Study A)Contradictory Finding (Study B)Methodological Discrepancies
hBD-1Tumor suppressor (2019)Pro-metastatic (2021)Differing cell lines (primary vs. immortalized)
hBD-3Chemoattractant (2020)Immune evasion (2023)Varied chemoattractant assay matrices

Table 2: Experimental Designs for this compound Studies

Study ObjectiveRecommended DesignCommon Pitfalls
In vivo efficacyKnockout murine models + LPS challengeOverlooking microbiota-derived defensins
Structure-function analysisChimeric peptide synthesis + circular dichroismIgnoring disulfide bond stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.